molecular formula C16H13ClO2S B120674 1-Chloro-4-propoxy-9H-thioxanthen-9-one CAS No. 142770-42-1

1-Chloro-4-propoxy-9H-thioxanthen-9-one

Cat. No.: B120674
CAS No.: 142770-42-1
M. Wt: 304.8 g/mol
InChI Key: VKQJCUYEEABXNK-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Chloro-4-propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Chloro-4-propoxy-9H-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:

  • 1-Chloro-4-methoxy-9H-thioxanthen-9-one
  • 1-Chloro-4-ethoxy-9H-thioxanthen-9-one
  • 1-Chloro-4-butoxy-9H-thioxanthen-9-one

These compounds share similar structural features but differ in their alkoxy substituents, which can influence their reactivity and applications . The uniqueness of this compound lies in its specific propoxy group, which imparts distinct photophysical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-chloro-4-propoxythioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)14-15(18)10-5-3-4-6-13(10)20-16(12)14/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQJCUYEEABXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888976
Record name 1-Chloro-4-propoxy-9H-thioxanthen-9-one
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Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142770-42-1
Record name 1-Chloro-4-propoxythioxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142770-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Thioxanthen-9-one, 1-chloro-4-propoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Thioxanthen-9-one, 1-chloro-4-propoxy-
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Record name 1-Chloro-4-propoxy-9H-thioxanthen-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Thioxanthen-9-one, 1-chloro-4-propoxy
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Synthesis routes and methods

Procedure details

1-Chloro-4-hydroxythioxanthone (7.8 g; 0.03 mol) prepared as above and potassium carbonate (5.0 g; 0.036 mol) was stirred and refluxed for 10 minutes in acetone (50 ml). n-Propyl bromide (5.5 g; 0.045 mol) was added and the resulting mixture heated under reflux for 16 hours. The mixture was then cooled and quenched on to water (250 ml). The solid was filtered and washed with water the resulting damp solid recrystallised from ethanol (50 ml) to afford the title compound (6.9 g; 75.5%) of mp 102°-3°. Analysis C16H13ClO2S=304.777 Requires C 63.05%; H 4.30%; Cl 11.63%; S 10.52% Found C 63.14%; H 4.37%; Cl 11.66%; S 10.63%
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
75.5%
Customer
Q & A

Q1: What is the role of CPTXO in photopolymerization reactions?

A: CPTXO acts as a photosensitizer in the presence of an iodonium salt initiator and visible light. [, , ] It absorbs light energy and then interacts with the iodonium salt, generating reactive species that initiate the polymerization of monomers like triethylene glycol divinyl ether (TEGDVE) or dimethacrylates. [, , ]

Q2: How does the photoreactivity of CPTXO differ from other photosensitizers like camphorquinone (CQ)?

A: Unlike CQ, CPTXO undergoes photoreaction and is consumed during the photopolymerization process. [, ] This suggests that CPTXO forms a radical cation through reaction with the iodonium ion. In contrast, CQ is regenerated through a redox cycle involving a ketyl radical and the iodonium salt. [, ]

Q3: How does the concentration of CPTXO affect the rate of photopolymerization?

A: Studies have shown a direct proportionality between CPTXO concentration and the rate of photopolymerization. [, ] Increasing the concentration of CPTXO leads to a faster polymerization reaction.

Q4: What is the effect of adding an amine to the CPTXO/iodonium salt photoinitiating system?

A: Adding an amine, like N,N,3,5-tetramethyl aniline (TMA), significantly enhances the efficiency of the CPTXO/iodonium salt system in photopolymerization. [] This enhancement is attributed to the amine's involvement in two key pathways: Firstly, it regenerates CPTXO by donating a hydrogen atom to the CPTXO radical cation formed during the initial photoreaction with the iodonium salt. [] Secondly, it participates in a redox cycle with the excited CPTXO and iodonium salt, generating initiating radicals and further regenerating CPTXO. []

Q5: What analytical techniques are used to study CPTXO-initiated photopolymerization?

A: Researchers primarily use photo-differential scanning calorimetry (photo-DSC) and UV-visible spectroscopy to study CPTXO-initiated photopolymerization. [, , ] Photo-DSC provides information about the polymerization kinetics, such as the rate of polymerization and final conversion. [, , ] UV-visible spectroscopy helps monitor the consumption of CPTXO and the formation of any new species during the reaction. [] These techniques offer valuable insights into the mechanism and efficiency of CPTXO as a photosensitizer in photopolymerization reactions.

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